molecular formula C7H5BrN2O B6234080 3-bromo-4-methoxypyridine-2-carbonitrile CAS No. 1805248-80-9

3-bromo-4-methoxypyridine-2-carbonitrile

Cat. No.: B6234080
CAS No.: 1805248-80-9
M. Wt: 213
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Description

3-Bromo-4-methoxypyridine-2-carbonitrile is a chemical compound with the molecular formula C7H5BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methoxypyridine-2-carbonitrile typically involves the bromination of 4-methoxypyridine-2-carbonitrile. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methoxypyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

3-Bromo-4-methoxypyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the synthesis of potential drug candidates for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-bromo-4-methoxypyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it often acts as a precursor to active pharmaceutical ingredients (APIs). The compound can interact with various molecular targets, such as enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxypyridine: Lacks the nitrile group, making it less versatile in certain synthetic applications.

    4-Bromo-2-methoxypyridine: Differently substituted, leading to variations in reactivity and applications.

    3-Bromo-2-methylpyridine: Contains a methyl group instead of a methoxy group, affecting its chemical properties and reactivity.

Uniqueness

3-Bromo-4-methoxypyridine-2-carbonitrile is unique due to the presence of both bromine and nitrile functional groups, which provide a combination of reactivity and versatility. This makes it a valuable intermediate in the synthesis of a wide range of complex molecules.

Properties

CAS No.

1805248-80-9

Molecular Formula

C7H5BrN2O

Molecular Weight

213

Purity

95

Origin of Product

United States

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